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Sodium 8-aminonaphthalene-1,6-disulphonate - 6967-48-2

Sodium 8-aminonaphthalene-1,6-disulphonate

Catalog Number: EVT-7956471
CAS Number: 6967-48-2
Molecular Formula: C10H7NNa2O6S2
Molecular Weight: 347.3 g/mol
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Product Introduction

Source and Classification

Sodium 8-aminonaphthalene-1,6-disulphonate is classified as an organic sulfonic acid derivative. It is a sodium salt of 8-amino-1,6-naphthalenedisulfonic acid, which is commonly used in the dye industry as an intermediate. The compound has the molecular formula C10H7NNa2O6S2\text{C}_{10}\text{H}_{7}\text{N}\text{Na}_{2}\text{O}_{6}\text{S}_{2} and is recognized by the Chemical Abstracts Service number 129-91-9 .

Synthesis Analysis

The synthesis of sodium 8-aminonaphthalene-1,6-disulphonate typically involves a multi-step process that includes sulfonation and subsequent reactions. The general method can be outlined as follows:

  1. Starting Material: Naphthalene is subjected to sulfonation to introduce sulfonic acid groups.
  2. Nitration: The sulfonated naphthalene undergoes nitration to form nitro derivatives.
  3. Reduction: The nitro compounds are then reduced to amino derivatives using reducing agents such as iron or tin in the presence of hydrochloric acid.
  4. Alkaline Hydrolysis: The resulting amino-naphthalene compound is treated with sodium hydroxide to produce the sodium salt form.
  5. Purification: The final product is purified through crystallization or precipitation methods .
Molecular Structure Analysis

The molecular structure of sodium 8-aminonaphthalene-1,6-disulphonate features a naphthalene ring substituted with two sulfonic acid groups at the 1 and 6 positions and an amino group at the 8 position. This arrangement contributes to its solubility in water and its reactivity in various chemical processes.

Chemical Reactions Analysis

Sodium 8-aminonaphthalene-1,6-disulphonate participates in various chemical reactions due to its functional groups:

  • Dye Formation: It acts as an intermediate in the synthesis of azo dyes through diazotization followed by coupling reactions.
  • Electrophilic Substitution: The amino group can undergo electrophilic substitution reactions, allowing further functionalization of the naphthalene ring.
  • Complexation: It can form complexes with metal ions, which is useful in analytical chemistry for detecting metal contaminants.
Mechanism of Action

The mechanism of action for sodium 8-aminonaphthalene-1,6-disulphonate primarily revolves around its ability to act as a dye precursor. In dye synthesis:

  1. Diazotization: The amino group can be converted into a diazonium salt under acidic conditions.
  2. Coupling Reaction: This diazonium salt can then couple with other aromatic compounds to form azo dyes through electrophilic aromatic substitution.

This process highlights the compound's role as a versatile building block in synthetic organic chemistry .

Physical and Chemical Properties Analysis

Sodium 8-aminonaphthalene-1,6-disulphonate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a yellowish powder.
  • Solubility: Highly soluble in water due to the presence of sulfonate groups.
  • Melting Point: The melting point is approximately 300 °C.
  • pH: Aqueous solutions are typically acidic due to the presence of sulfonic acid groups.

These properties make it suitable for various industrial applications .

Applications

Sodium 8-aminonaphthalene-1,6-disulphonate has numerous applications across different fields:

  • Dye Industry: Primarily used as an intermediate for synthesizing azo dyes and other coloring agents.
  • Analytical Chemistry: Employed in methods for detecting metal ions due to its complexation ability.
  • Biological Research: Utilized in studies involving enzyme activity and protein interactions due to its fluorescent properties.

Its versatility underscores its significance in both industrial and research contexts .

Historical Evolution of Synthesis Methodologies

Early Industrial Synthesis Pathways in Dye Chemistry

The industrial production of Sodium 8-aminonaphthalene-1,6-disulphonate originated in the late 19th century alongside the expansion of synthetic dye chemistry. The classical pathway involved a multi-step batch process beginning with naphthalene sulfonation using concentrated sulfuric acid (98%) at elevated temperatures (160-166°C). This step generated naphthalene-1,6-disulfonic acid through electrophilic aromatic substitution, requiring precise temperature control to minimize undesirable isomers like the 1,5- or 2,7-derivatives [5] [10]. Subsequent nitration with mixed acid (H₂SO₄/HNO₃) at 40-50°C introduced a nitro group preferentially at the 5-position, yielding 1,6-dinitronaphthalene-3,8-disulfonic acid. This reaction demanded careful NO₂ gas management due to the volatility of nitrating agents [2] [8].

The final reduction step initially employed iron-mediated reduction in acidic media, converting nitro groups to amino groups while generating substantial iron oxide sludge ("iron mud") as waste. The resulting crude product underwent alkaline fusion with 50% sodium hydroxide at 195-200°C under pressure (8-12 atm), facilitating hydroxyl group introduction and desulfonation. This energetically intensive process yielded H acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) alongside byproducts like chromotropic acid and W acid, requiring complex purification [5] [8].

Table 1: Early Industrial Process Parameters for Key Synthesis Steps

Process StepReaction ConditionsKey ReagentsPrimary ProductsByproducts
Sulfonation160-166°C, 2-3 hoursNaphthalene, 98% H₂SO₄Naphthalene-1,6-disulfonic acid (70-80%)1,5-isomer (15-20%), 2,7-isomer (5-10%)
Nitration40-50°C, mixed acid (H₂SO₄/HNO₃)Oleum (20-30%)1,6-Dinitronaphthalene-3,8-disulfonic acidOxidative degradation products
Alkaline Fusion195-200°C, 8-12 atm pressure, 8-10 hours50% NaOHH acid partial sodium saltChromotropic acid, W acid

Advancements in Catalytic Hydrogenation Techniques

Catalytic hydrogenation revolutionized the reduction step by eliminating iron sludge waste and improving atom economy. Early heterogeneous nickel catalysts (Raney Ni) enabled nitro group reduction under milder conditions (80-100°C, 10-20 bar H₂), but suffered from sulfur poisoning due to residual sulfonic acid groups [8]. Breakthroughs came with palladium-on-carbon (Pd/C) catalysts modified with promoters like vanadium or titanium oxides. These catalysts exhibited enhanced sulfur tolerance, achieving >98% nitro-group reduction at lower temperatures (50-70°C) and pressures (5-10 bar). The continuous hydrogenation process integrated with in-situ crystallization reduced reaction times from 12 hours to under 2 hours while minimizing over-reduction byproducts [8].

A notable innovation was the recyclable catalyst systems employing mesoporous alumina supports with controlled pore sizes (5-10 nm) to prevent pore blockage by large naphthalenedisulfonate molecules. These systems achieved 15-20 recycles with <5% activity loss, significantly reducing production costs. Additionally, electrocatalytic reduction methods emerged, utilizing graphite cathodes in divided electrochemical cells. By applying controlled potentials (-0.7 to -1.0V vs. SCE), selective reduction of nitro groups was achieved without affecting sulfonate groups, yielding 95% pure product with minimal waste [8].

Comparative Analysis of Sulfonation-Nitration-Reduction Sequences

Optimizing the sequence of sulfonation, nitration, and reduction proved critical for maximizing yield and minimizing waste. The sequential isolation approach involved purifying intermediates after each step, achieving high purity (>95%) but generating significant acidic and alkaline effluents. In contrast, the integrated "one-pot" methodology telescoped sulfonation and nitration without intermediate isolation, reducing processing time by 40% but requiring precise stoichiometric control to prevent over-nitration [5].

A transformative development was the acid-recycling process (US4111979A), where waste sulfuric acid from nitration was repurposed for precipitating H acid from alkali fusion mixtures. This innovation reduced fresh acid consumption by 60% and neutralized alkaline waste, cutting inorganic salt burden by 45%. The key reaction is represented by:

Fusion Mass (Alkaline) + Nitro Mixture (Acidic) → H Acid Precipitation + Neutralized Nitro Mixture

Table 2: Comparative Performance of Sulfonation-Nitration Sequences

Synthesis StrategyReaction Temperature ProfileIsomer DistributionWaste Reduction PotentialOverall Yield
Traditional StepwiseSulfonation: 165°C; Nitration: 45°C1,6-isomer: 70-75%; 1,5-isomer: 20-25%Low (No recycling)60-65%
High-Temperature SulfonationSulfonation: 175°C; Nitration: 50°C1,6-isomer: 79-82%; 1,5-isomer: 13-15%Moderate72-75%
Acid-Recycling IntegratedSulfonation: 170°C; Nitration: 40°C1,6-isomer: 85-88%; 1,5-isomer: 5-8%High (60-70% acid reuse)80-83%

Modern Solvent-Free Synthesis Approaches

Mechanochemical synthesis has emerged as a sustainable alternative to traditional solvent-intensive methods. Solvent-free grinding of 8-hydroxynaphthalene-1,6-disulfonic acid with sodium acetate (NaAc) and solid amines in ball mills (500-600 rpm, 1-2 hours) facilitates direct sulfonate salt formation and amination. The NaAc serves dual roles: catalyzing imine formation and enabling proton-sodium ion exchange without aqueous media. This approach eliminates aqueous waste streams and achieves 85-90% yields at room temperature [4] [10].

Thermochemical fusion techniques further advance sustainability by replacing liquid alkalis with solid sodium hydroxide pellets mixed with silica gel (3:1 ratio). Heating at 150-160°C for 30 minutes in rotary kilns achieves complete fusion while reducing energy input by 50% compared to traditional autoclave processes. The silica gel acts as a thermal transfer medium, preventing localized overheating that generates chromotropic acid impurities. Additionally, covalent organic framework (COF)-templated synthesis utilizes porous TpBD-(SO₃Na)₂ matrices to direct regioselective amination. The sulfonate-rich nanochannels (1.8-2.2 nm pore size) orient naphthalene precursors for selective 1,6-disubstitution, achieving 95% regioselectivity without positional isomers [4].

Table 3: Solvent-Free vs. Traditional Synthesis Methods

ParameterTraditional Aqueous ProcessSolvent-Free Mechanochemical RouteThermochemical Fusion
Reaction Time8-12 hours1-2 hours0.5-1 hour
Temperature160-200°C25-30°C (grinding)150-160°C
Byproduct Formation15-20% (Chromotropic/W acid)<5%3-5%
Energy ConsumptionHigh (Pressure vessels, heating)Low (Mechanical energy)Moderate (Indirect heating)
Wastewater Generation10-15 m³/ton productNoneNone

Properties

CAS Number

6967-48-2

Product Name

Sodium 8-aminonaphthalene-1,6-disulphonate

IUPAC Name

disodium;8-aminonaphthalene-1,6-disulfonate

Molecular Formula

C10H7NNa2O6S2

Molecular Weight

347.3 g/mol

InChI

InChI=1S/C10H9NO6S2.2Na/c11-8-5-7(18(12,13)14)4-6-2-1-3-9(10(6)8)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2

InChI Key

GAEJRPAVSJPGAS-UHFFFAOYSA-L

SMILES

C1=CC2=CC(=CC(=C2C(=C1)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+]

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